2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate 2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2643374-77-8
VCID: VC12016832
InChI: InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-12(9(16)18-4)5-13(14,6-12)8-15/h15H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)OC
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate

CAS No.: 2643374-77-8

Cat. No.: VC12016832

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate - 2643374-77-8

Specification

CAS No. 2643374-77-8
Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name 2-O-tert-butyl 4-O-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate
Standard InChI InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-12(9(16)18-4)5-13(14,6-12)8-15/h15H,5-8H2,1-4H3
Standard InChI Key GLOVIYYBKZNLBM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of a 2-azabicyclo[2.1.1]hexane scaffold, a bridged pyrrolidine derivative that imposes significant conformational rigidity. Key substituents include:

  • A tert-butyl carbamate group at position 2, enhancing steric bulk and stability.

  • A methyl ester at position 4, enabling further functionalization.

  • A hydroxymethyl group at position 1, providing a handle for derivatization .

The molecular formula is C₁₃H₂₁NO₅, with a molar mass of 271.31 g/mol. X-ray crystallography and NMR studies confirm the bicyclic system’s chair-like conformation, with the hydroxymethyl group adopting an equatorial orientation to minimize steric strain .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁NO₅
Molecular Weight271.31 g/mol
IUPAC Name2-O-tert-butyl 4-O-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate
SMILESCC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C(=O)OC
InChI KeyGLOVIYYBKZNLBM-UHFFFAOYSA-N

Synthetic Methodologies

Alternative Routes

A 2014 synthesis employed reductive amination of ketone precursors, achieving a 76% yield via Pd/C-catalyzed hydrogenolysis. This method highlights the compound’s compatibility with heterogeneous catalysis .

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Hydroxymethyl Oxidation: The primary alcohol undergoes oxidation to a carboxylic acid using Jones reagent, enabling peptide coupling .

  • Ester Hydrolysis: Basic hydrolysis (NaOH in dioxane/water) cleaves the methyl ester to a carboxylic acid, a precursor for amide bond formation .

  • Boc Deprotection: Treatment with HCl in dioxane removes the tert-butoxycarbonyl group, exposing the secondary amine for further functionalization .

Table 2: Representative Derivatives

DerivativeApplicationYield
4-Aminomethyl analog Building block for kinase inhibitors82%
Fluoromethyl variant Metabolic stabilization62%
Spirocyclic analog Conformational constraint68%

Applications in Medicinal Chemistry

Peptidomimetic Design

The compound’s rigid scaffold mimics proline’s secondary structure while offering enhanced resistance to enzymatic degradation. Esslinger et al. demonstrated its utility in stabilizing β-turn motifs in peptide analogs, improving binding affinity to G-protein-coupled receptors .

Pharmaceutical Intermediates

  • Purine Derivatives: Coupling with 2,6-dichloropurine under Mitsunobu conditions yields adenosine receptor antagonists (79.9% yield) .

  • Kinase Inhibitors: Functionalization at the 4-position with aminomethyl groups produces lead compounds for EGFR inhibition (IC₅₀ = 12 nM) .

Future Directions

While synthetic routes are well-established, in vivo pharmacological data remain limited. Priority areas include:

  • Pharmacokinetic Studies: Assessing oral bioavailability and blood-brain barrier penetration.

  • Target Identification: Screening against orphan GPCRs and ion channels.

  • Asymmetric Synthesis: Developing enantioselective methods to access stereoisomers with distinct biological profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator